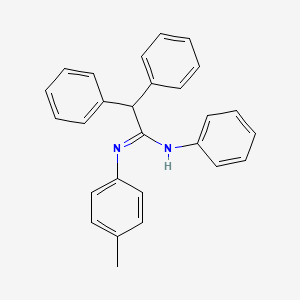
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyethyl group, a methyl group, and a phenylprop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide typically involves the reaction of 3-phenylprop-2-enoyl chloride with N-methyl ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The phenylprop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: The major product is N-(2-oxoethyl)-N-methyl-3-phenylprop-2-enamide.
Reduction: The major product is N-(2-hydroxyethyl)-N-methyl-3-phenylpropylamine.
Substitution: The major products depend on the substituent introduced, such as N-(2-chloroethyl)-N-methyl-3-phenylprop-2-enamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyldiethanolamine (MDEA): Similar in structure but with different functional groups, used in gas treating and as a solvent.
N-methylethanolamine (MEA): A primary amine with similar applications in gas treating and chemical synthesis.
Diethanolamine (DEA): A secondary amine used in similar industrial applications.
Uniqueness
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its phenylprop-2-enamide moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.
Propiedades
Número CAS |
5156-11-6 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-13(9-10-14)12(15)8-7-11-5-3-2-4-6-11/h2-8,14H,9-10H2,1H3 |
Clave InChI |
MVYSFTMDEDUZMU-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


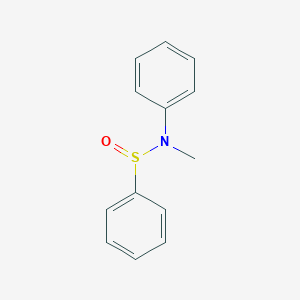

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
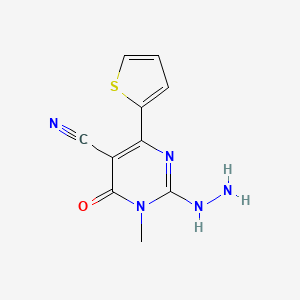
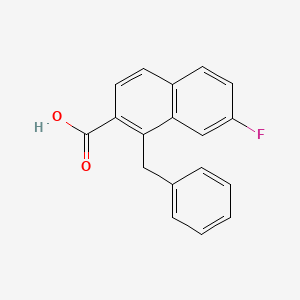
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
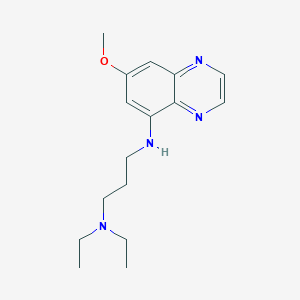
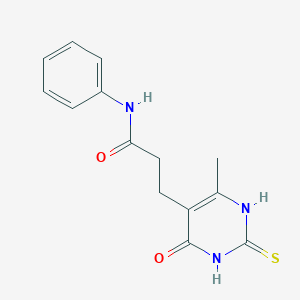

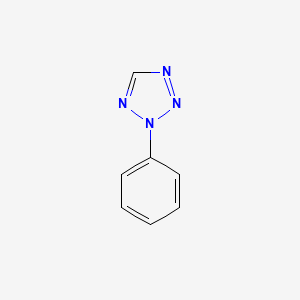
![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
